Benzyl methyl sulfoxide
Overview
Description
Benzyl methyl sulfoxide is a chemical compound that has garnered attention in various fields of organic synthesis. It serves as an intermediate in the synthesis of bioactive molecules and has been utilized in a range of chemical reactions, including arylation, epoxidation, and inclusion reactions for enantioselective purposes.
Synthesis Analysis
The synthesis of benzyl methyl sulfoxide and its derivatives can be achieved through palladium-catalyzed arylation processes. The palladium phosphine complex facilitates the arylation of unactivated sulfoxides, including benzyl methyl sulfoxides, with aryl bromides and even more challenging coupling partners like aryl chlorides . Additionally, benzyl methyl sulfoxides can be synthesized through the reaction of sulfoxides with benzyne, which forms a sulfur ylide that subsequently undergoes
Scientific Research Applications
Synthesis Applications
Benzyl methyl sulfoxide has been utilized in the synthesis of various organic compounds. For instance, it was involved in the synthesis of arylacetic esters starting from aromatic aldehyde, offering a new method for synthesizing phenylacetic esters from benzaldehyde (Ogura, Itō, & Tsughihashi, 1979). Additionally, it served as an umpolung sulfoxide reagent, acting as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions in a two-step sequence (Volonterio, Bravo, & Zanda, 2002); (Pinna et al., 2011).
Catalytic Applications
In the field of catalysis, benzyl methyl sulfoxide has been used in palladium-catalyzed reactions. It played a role in the generation of diaryl sulfoxides from aryl benzyl sulfoxides and aryl chlorides, involving a NiXantPhos-based palladium catalyst (Jia et al., 2015). It was also key in palladium-catalyzed direct arylation with aryl halides, used to synthesize bioactive benzyl sulfoxide intermediates (Jia et al., 2013).
Stereochemical Studies
In stereochemical research, the solvent effect on the conformational preference of carbanions derived from benzyl methyl sulfoxide was studied, highlighting its role in understanding the stereochemical course of deuteration (Durst et al., 1970). Moreover, it was used in the synthesis of chiral non-racemic sulfoxides via asymmetric alkylation of alkanesulfenates (Gélat, Gaumont, & Perrio, 2013).
Inclusion Studies
In inclusion chemistry, benzyl methyl sulfoxide was involved in studies for enantioselective inclusion by specific compounds, providing insights into the stereochemistry of inclusion processes (Akazome et al., 2000).
Enzymatic and Photocatalytic Oxidation
Benzyl methyl sulfoxide was used in studies on enzymatic and photocatalytic oxidation. It was a substrate in the oxidation of sulfides by cyclohexanone monooxygenase, leading to sulfoxides with high enantiomeric excesses (Pasta et al., 1995). It was also part of a study on photocatalytic oxidation using titanium dioxide photocatalyst under UV light (Vosooghian & Habibi, 2007).
Miscellaneous Applications
Other applications include its use in biotransformations to form chiral sulfoxides (Holland et al., 1999), and in synthesizing benzyl naphthyl sulfoxide/sulfone derivatives with potential antitumor effects (Tang et al., 2021).
Safety And Hazards
Benzyl methyl sulfoxide is a combustible liquid . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
There are ongoing studies on the use of sulfoxides in various fields. For example, sulfoxides and sulfinamides represent versatile sulfur functional groups found in ligands, chiral auxiliaries, and bioactive molecules . Therefore, the development of new synthetic methods for these compounds is of great interest.
properties
IUPAC Name |
methylsulfinylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISVNGUOWUKZQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002662 | |
Record name | [(Methanesulfinyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl sulfoxide | |
CAS RN |
824-86-2 | |
Record name | [(Methylsulfinyl)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Methylsulphinyl)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Methanesulfinyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(methylsulphinyl)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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